molecular formula C5H4BrF3N2 B13463527 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole

2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13463527
M. Wt: 229.00 g/mol
InChI Key: WUUIQVBRNJGGFP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an imidazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of a suitable precursor imidazole compound. One common method is the bromination of 1-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of imidazole N-oxides or other oxidized imidazole derivatives.

    Reduction: Formation of 2-methyl-1-(trifluoromethyl)-1H-imidazole.

Scientific Research Applications

2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1-(trifluoromethyl)-1H-imidazole
  • 2-(Iodomethyl)-1-(trifluoromethyl)-1H-imidazole
  • 2-(Bromomethyl)-1-(difluoromethyl)-1H-imidazole

Comparison:

Properties

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

2-(bromomethyl)-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H4BrF3N2/c6-3-4-10-1-2-11(4)5(7,8)9/h1-2H,3H2

InChI Key

WUUIQVBRNJGGFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CBr)C(F)(F)F

Origin of Product

United States

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